molecular formula C8H6BrF3O2S B1290110 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene CAS No. 300356-32-5

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene

Cat. No. B1290110
CAS RN: 300356-32-5
M. Wt: 303.1 g/mol
InChI Key: DJWJDMOGILQESS-UHFFFAOYSA-N
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Description

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene, also known as BMT, is a heterocyclic compound that is a precursor to a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of compounds, including antibiotics, non-steroidal anti-inflammatory drugs, and anesthetics. BMT is also used in the synthesis of various compounds for industrial and research applications.

properties

IUPAC Name

4-bromo-1-methylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWJDMOGILQESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624662
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300356-32-5
Record name 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300356-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-bromo-1-methylsulfanyl-2-trifluoromethyl-benzene (3.6 g, 15 mmol), mCPBA (7.7 g, 30 mmol) and dichloromethane (100 mL). Stir for 2 hours. Dilute with dichloromethane (300 mL) and water (100 mL). Separate the organic layer and wash with aqueous saturated NaHCO3 (2×100 mL) and brine (100 mL). Dry with MgSO4, filter and concentrate in vacuo. Wash the solid with diethyl ether (2×10 mL) and dichloromethane (10 mL) to give 2.06 g of the title compound (44%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
44%

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